5-Bromo-2,3-dihydrobenzo[b]thiophene 1,1-dioxide
Overview
Description
Synthesis Analysis
The synthesis of chiral 2,3-dihydro-benzo[b]thiophene 1,1-dioxides has been successfully developed via Rh-catalyzed hydrogenation . This process affords various chiral 2,3-dihydrobenzo[b]thiophene 1,1-dioxides with high yields and excellent enantioselectivities . For challenging substrates, such as aryl substituted substrates with sterically hindered groups and alkyl substituted substrates, the reaction proceeded smoothly in the catalytic system with excellent results .Molecular Structure Analysis
The molecular structure of 2,3-dihydrobenzo[b]thiophene is C8H8S . The molecular weight is 136.214 . The IUPAC Standard InChI is InChI=1S/C8H8S/c1-2-4-8-7(3-1)5-6-9-8/h1-4H,5-6H2 .Chemical Reactions Analysis
The Rh-catalyzed asymmetric hydrogenation of prochiral substituted benzo[b]thiophene 1,1-dioxides was successfully developed . This process affords various chiral 2,3-dihydrobenzo[b]thiophene 1,1-dioxides with high yields and excellent enantioselectivities .Scientific Research Applications
Chemical Synthesis and Reactions
- Tandem Dimerization and Ring-Opening : The compound is involved in tandem dimerization and ring-opening reactions to form dihydrobenzo[b]thiophene 1,1-dioxides and trisubstituted benzenes. These reactions showcase its utility in synthesizing complex organic structures (Gronowitz et al., 1991).
- Bromination and Formylation : It undergoes bromination and Vilsmeier–Haack formylation, demonstrating its reactivity and potential for creating derivatives for various applications (Drewry & Scrowston, 1969).
- Halogen Migration : The compound shows interesting behavior in halogen migration reactions, important for understanding reaction mechanisms in organic chemistry (Bie et al., 2010).
Advanced Organic Synthesis
- Electrophilic Substitution : Studies on electrophilic substitution reactions of 1,3-dihydrobenzo[c]thiophene 2,2-dioxides, closely related to 5-Bromo-2,3-dihydrobenzo[b]thiophene 1,1-dioxide, provide insights into regioselectivity in organic synthesis (Tashbaev, 2005).
- Annellated Diene Synthesis : The synthesis of annellated dienes using similar compounds showcases the potential of this compound in constructing complex molecular architectures (Dyker & Kreher, 1988).
- Aminomethylbenzo[b]thiophens Synthesis : Its derivatives are used in the synthesis of aminomethylbenzo[b]thiophens, indicating its versatility in organic synthesis (Chapman et al., 1968).
Catalysis and Reaction Mechanisms
- 1,3-Dipolar Cycloadditions : The compound's derivatives are used in 1,3-dipolar cycloadditions, essential for understanding reaction mechanisms in catalysis (Bened et al., 1984).
- Novel Tubulin Binding Agents : It has been utilized in the synthesis of novel tubulin binding agents, highlighting its potential in medicinal chemistry (Flynn et al., 2001).
- Ring-Opening and Cycloaddition Reactions : The compound is involved in ring-opening and cycloaddition reactions, demonstrating its role in synthetic methodology development (Gronowitz, 1993).
Pharmaceutical and Material Science Applications
- Polycyclic Biphenylenes Synthesis : Its derivatives are used in synthesizing polycyclic biphenylenes, which could have applications in material science and pharmaceuticals (Barton et al., 1986).
- Novel Antioxidants Development : The synthesis of novel antioxidants using derivatives of this compound reveals its potential in pharmaceutical applications (Malmström et al., 1998).
- Enantioselective Hydroarylation : Its use in enantioselective hydroarylation or hydroalkenylation of benzo[b]thiophene 1,1-dioxides shows its applicability in developing asymmetric synthetic methods, crucial for drug synthesis (Hu et al., 2021).
Mechanism of Action
Future Directions
The development of highly efficient asymmetric synthetic methodologies to construct these compounds still remains very challenging . It is extremely necessary to develop highly efficient asymmetric catalytic systems to prepare chiral 2,3-dihydro-benzo[b]thiophene 1,1-dioxides and their derivatives .
Properties
IUPAC Name |
5-bromo-2,3-dihydro-1-benzothiophene 1,1-dioxide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO2S/c9-7-1-2-8-6(5-7)3-4-12(8,10)11/h1-2,5H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNWPIGZDBXJGCE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)C2=C1C=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00493453 | |
Record name | 5-Bromo-2,3-dihydro-1H-1-benzothiophene-1,1-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00493453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64260-76-0 | |
Record name | 5-Bromo-2,3-dihydro-1H-1-benzothiophene-1,1-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00493453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-bromo-2,3-dihydro-1lambda6-benzothiophene-1,1-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthesis routes and methods
Procedure details
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